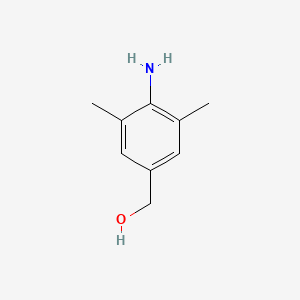

(4-Amino-3,5-dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLLAVFOFCRGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533072 | |

| Record name | (4-Amino-3,5-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89210-26-4 | |

| Record name | (4-Amino-3,5-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies

Direct synthetic routes to (4-Amino-3,5-dimethylphenyl)methanol primarily involve the chemical modification of a closely related precursor, 4-amino-3,5-dimethylbenzaldehyde. These strategies are advantageous due to their straightforward nature and often high-yielding transformations.

Reduction of Aldehyde Precursors

A principal method for the synthesis of this compound is the reduction of the aldehyde group of 4-amino-3,5-dimethylbenzaldehyde. This transformation can be efficiently achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which, after a workup with a proton source, yields the corresponding primary alcohol.

The reaction is typically carried out in a suitable solvent, such as an alcohol for sodium borohydride or an ether like tetrahydrofuran (B95107) for lithium aluminum hydride. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, although for 4-amino-3,5-dimethylbenzaldehyde, both reagents are generally effective for the selective reduction of the aldehyde.

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Milder reducing agent, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Stronger reducing agent, less selective, reacts with a wider range of functional groups. |

Application of Grignard Reagents in Synthesis

Grignard reagents, with the general formula R-MgX, are powerful nucleophiles used to form new carbon-carbon bonds through addition to carbonyl groups. ucla.edumasterorganicchemistry.com In the context of synthesizing derivatives of this compound, a Grignard reagent could theoretically be reacted with the precursor 4-amino-3,5-dimethylbenzaldehyde. This reaction would result in the formation of a secondary alcohol, where the "R" group from the Grignard reagent is newly attached to the benzylic carbon.

A critical consideration in this approach is the presence of the acidic proton of the amino group (-NH₂) in the starting material. Grignard reagents are also strong bases and will react with acidic protons. cerritos.edu Therefore, the amino group would likely need to be protected with a suitable protecting group before the addition of the Grignard reagent to prevent the consumption of the reagent through an acid-base reaction. Following the Grignard addition, the protecting group would be removed to yield the final amino alcohol product.

Multi-Step Synthetic Approaches for Related Compounds

The synthesis of more complex molecules that incorporate the (4-amino-3,5-dimethylphenyl) moiety often requires multi-step synthetic sequences. These pathways may involve the formation of key intermediates through modern cross-coupling reactions and subsequent functional group transformations.

Heck Reactions in Precursor Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgchemeurope.com This reaction is particularly useful for the synthesis of substituted alkenes. A relevant example is the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a precursor to various pharmaceutical compounds.

In one synthetic approach, 2,6-dimethyl-p-bromoaniline is coupled with acrylonitrile (B1666552) in the presence of a palladium catalyst, such as palladium acetate, and a phosphine (B1218219) ligand. chemicalbook.com A base, like sodium acetate, is also required for the reaction. The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide at elevated temperatures. chemicalbook.com This reaction stereoselectively forms the trans-isomer of the acrylonitrile derivative.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2,6-dimethyl-p-bromoaniline | Source of the aryl group. |

| Alkene | Acrylonitrile | Coupling partner. |

| Palladium Catalyst | Palladium Acetate | Facilitates the catalytic cycle. |

| Base | Sodium Acetate | Regenerates the active catalyst. |

Dehydration Steps in Acrylonitrile Derivative Synthesis

The synthesis of nitriles, including acrylonitrile derivatives, can also be achieved through the dehydration of primary amides. orgoreview.commasterorganicchemistry.com This transformation is a fundamental process in organic synthesis. rsc.orgresearchgate.net A variety of dehydrating agents can be employed for this purpose, ranging from classic strong reagents to more modern catalytic systems.

Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com These reagents effectively remove a molecule of water from the primary amide to yield the corresponding nitrile. The reaction conditions for these dehydrations can vary depending on the specific reagent and the substrate. More recent methods have also been developed that utilize milder conditions and catalytic systems.

Condensation Reactions in Analogous Systems

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental in organic chemistry. rsc.orgresearchgate.netgoogle.com The amino group of this compound and its derivatives can participate in such reactions, particularly with carbonyl compounds.

Hydrogenation Reduction in Aminophenol Synthesis

The conversion of an aromatic nitro compound into its corresponding amine is a fundamental transformation in organic synthesis. For this compound, the logical precursor is (4-Nitro-3,5-dimethylphenyl)methanol. The synthesis is achieved through the catalytic hydrogenation of the nitro group (-NO₂) to an amino group (-NH₂).

This reaction is typically performed by exposing the nitro-substituted substrate to hydrogen gas (H₂) in the presence of a metal catalyst. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Key Reaction Parameters:

Catalysts: A variety of heterogeneous catalysts are effective for this transformation. The choice of catalyst can influence reaction speed, efficiency, and selectivity. Common choices include platinum- or palladium-based catalysts. Adams' catalyst (platinum dioxide) is also a suitable option for this type of reduction.

Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent, typically used under pressure.

Solvents: Protic solvents like methanol or ethanol are frequently used as they can effectively dissolve the starting material and facilitate the reaction.

Reaction Conditions: The reaction is often carried out at room temperature, although gentle heating may be applied to increase the rate. The pressure of hydrogen gas is a critical parameter that is optimized for efficient conversion.

The general transformation can be represented as follows:

Reaction Scheme: (4-Nitro-3,5-dimethylphenyl)methanol + 3H₂ --(Catalyst)--> this compound + 2H₂O

During the hydrogenation of nitroaromatics, several intermediates are formed, such as nitroso and hydroxylamine (B1172632) species. The accumulation of these intermediates is generally avoided to prevent the formation of undesired side products like azo or azoxy compounds. The use of certain additives, such as vanadium compounds, in catalytic amounts can help prevent the accumulation of hydroxylamines, leading to a purer product and a faster reaction. google.com

| Catalyst | Typical Substrate | Key Characteristics & Findings |

|---|---|---|

| Platinum on Carbon (Pt/C) | Nitrobenzene (B124822) | Commonly used for hydrogenation of nitroarenes to the corresponding anilines. The reaction is often carried out in an acidic medium to promote the formation of p-aminophenol through rearrangement of the phenylhydroxylamine intermediate. |

| Palladium on Carbon (Pd/C) | Nitrobenzene Derivatives | Highly effective for the reduction of nitro groups. It is a versatile catalyst used in many hydrogenation reactions. |

| Adams' Catalyst (PtO₂) | m-Nitrobenzyl alcohol | Demonstrated to rapidly and quantitatively reduce the nitro group without affecting the benzyl (B1604629) alcohol moiety, yielding m-aminobenzyl alcohol. |

| Ruthenium on Carbon (Ru/C) | Substituted Nitrobenzenes | Effective for the hydrogenation of various nitrobenzene derivatives with excellent selectivity, avoiding side reactions like dechlorination. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Historically, the reduction of nitroaromatics was often carried out using stoichiometric reducing agents, such as iron filings in acidic media. While effective, this method generates large quantities of iron oxide sludge, presenting significant waste disposal challenges.

Catalytic hydrogenation represents a much greener alternative, adhering to several key principles:

Atom Economy: Catalytic reactions have high atom economy as the catalyst is not consumed in the reaction. The primary byproduct in the hydrogenation of a nitro group is water, which is environmentally benign.

Use of Catalysis: Catalysts are used in small amounts and can often be recovered and reused, minimizing waste. This is preferable to stoichiometric reagents which are used in large quantities.

Safer Solvents and Reaction Conditions: Modern methods focus on using safer solvents. While alcohols like methanol are common, research is exploring the use of water as a green solvent for similar hydrogenations. acs.orgresearchgate.net Furthermore, reactions are optimized to run under milder conditions of temperature and pressure to reduce energy consumption.

Waste Prevention: By avoiding stoichiometric reagents and favoring clean catalytic processes, the generation of hazardous waste is significantly reduced.

Recent advancements in green chemistry for aminophenol synthesis that are applicable to the synthesis of this compound include:

Novel Catalyst Systems: The development of highly selective and recyclable catalysts, such as gold nanorods, allows for chemoselective hydrogenations to be carried out in water, a completely green solvent. acs.orgresearchgate.net

Alternative Reaction Media: An innovative approach for the synthesis of p-aminophenol utilizes a pressurized carbon dioxide/water (CO₂/H₂O) system. This avoids the use of strong mineral acids like sulfuric acid, as the CO₂ forms carbonic acid in situ, which is self-neutralizing upon depressurization. researchgate.net

Electrochemical Methods: Electrochemical reduction offers an environmentally friendly alternative for synthesizing aminobenzyl alcohols from their nitro precursors. This method avoids bulk chemical reducing agents and the associated waste streams, relying on electricity as the "reagent". researchgate.net

| Principle | Traditional Method (e.g., Iron/Acid Reduction) | Greener Approach (Catalytic Hydrogenation) |

|---|---|---|

| Waste Generation | High; produces large amounts of iron oxide sludge. | Low; the main byproduct is water. |

| Reagent Type | Stoichiometric (large quantities required). | Catalytic (small quantities, often recyclable). |

| Solvent | Often requires strong acids. | Can be performed in benign solvents like ethanol or even water. acs.orgresearchgate.net |

| Energy Consumption | Can require heating to drive the reaction. | Often proceeds at or near room temperature, though may require pressure. |

| Safety/Hazards | Use of strong acids and handling of metal powders. | Handling of flammable hydrogen gas requires care, but avoids corrosive acids and large-scale solid waste. |

By applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Types of (4-Amino-3,5-dimethylphenyl)methanol Analogs

The chemical behavior of this compound analogs is characterized by several fundamental reaction types, which are central to their application in organic synthesis.

The primary amino group attached to the benzene (B151609) ring is a key center of reactivity, acting as a potent nucleophile. quora.com Its nucleophilicity stems from the lone pair of electrons on the nitrogen atom. This electron pair is delocalized into the aromatic π-system, which slightly reduces its availability compared to aliphatic amines. ucalgary.ca However, the presence of two electron-donating methyl groups at the ortho positions to the amino group in this compound significantly enhances its nucleophilicity compared to unsubstituted aniline (B41778). chemistrysteps.com These alkyl groups increase the electron density on the nitrogen atom through an inductive effect, making it a more effective electron-pair donor in reactions. chemistrysteps.comreddit.com

The nucleophilicity of substituted anilines is a critical factor in their reaction kinetics. Generally, electron-donating groups increase the basicity and nucleophilicity of the arylamine. chemistrysteps.com This enhanced nucleophilic character allows the amino group to readily attack a wide range of electrophilic centers, initiating numerous synthetic transformations. quora.com

A hallmark reaction of primary amines, including analogs of this compound, is their condensation with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable hemiaminal intermediate. mdpi.com Subsequent dehydration of the hemiaminal yields a stable imine, commonly known as a Schiff base. rsc.orgnih.gov

The general mechanism is outlined below:

Nucleophilic Attack: The amino group of the aminobenzyl alcohol analog attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Hemiaminal Formation: A tetrahedral intermediate, the hemiaminal, is formed. mdpi.com

Dehydration: The hemiaminal eliminates a molecule of water to form the C=N double bond of the Schiff base.

These reactions are often catalyzed by acid or base and are typically reversible. The stability of the resulting Schiff base can be influenced by the electronic and steric properties of both the amine and the carbonyl compound. For instance, novel acid-sensitive Schiff bases derived from p-aminobenzyl alcohol and various benzaldehyde (B42025) derivatives have been synthesized to act as trigger groups for pH-dependent prodrug activation. researchgate.net

| Amine Reactant | Carbonyl Reactant | Product Type | Reaction Conditions |

|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | Schiff Base (2-benzylideneaminonaphthothiazoles) | Reflux in glacial acetic acid nih.gov |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminal or Schiff Base | Varies with solvent and aldehyde substituent mdpi.com |

| 2-Aminobenzyl alcohol | 4-Dimethylamino-trans-cinnamaldehyde | Schiff Base | Reflux in toluene:ethanol (B145695) rsc.org |

Both the hydroxyl and amino groups of this compound analogs can participate in substitution reactions. The benzylic alcohol can undergo nucleophilic substitution where the hydroxyl group, after protonation to form a good leaving group (water), is replaced by a nucleophile. Transition-metal-catalyzed asymmetric benzylic substitution reactions represent a powerful method for preparing chiral benzylic compounds. nih.govnih.gov For example, Pd/Cu co-catalyzed systems have been developed for the asymmetric benzylic substitution of benzylic geminal dicarboxylates with imino esters, yielding chiral benzylic alcohol derivatives. nih.gov

The amino group, being nucleophilic, can also displace leaving groups on other molecules in nucleophilic substitution reactions. For instance, N-unprotected amino acid esters have been used as nucleophiles in catalytic asymmetric Tsuji–Trost benzylation reactions with benzyl (B1604629) alcohol derivatives to form unnatural optically active α-benzyl amino acids. nih.gov

The this compound framework contains two primary sites susceptible to oxidation: the benzylic alcohol and the aromatic amino group. The selective oxidation of one group in the presence of the other presents a significant synthetic challenge. nih.gov

Oxidation of the Alcohol Group: The benzylic alcohol can be oxidized to the corresponding aldehyde, (4-Amino-3,5-dimethylphenyl)methanal. This transformation is crucial for synthesizing various fine chemicals and pharmaceutical intermediates. rasayanjournal.co.in However, the presence of the electron-rich amino group can lead to side reactions or catalyst poisoning. d-nb.info To overcome this, specific catalytic systems have been developed for the chemoselective aerobic oxidation of aminobenzyl alcohols. A notable example involves a copper(I) iodide/TEMPO/DMAP catalyst system that uses molecular oxygen as the oxidant at room temperature, selectively producing amino aldehydes in high yields without affecting the amino group. nih.govd-nb.infonih.gov

Oxidation of the Amino Group: The amino group can undergo oxidative polymerization, a reaction well-documented for aniline and its derivatives. nih.govresearchgate.netasianpubs.org This process typically involves an oxidant, such as ammonium (B1175870) persulfate, in an acidic medium. asianpubs.orgrsc.org The reaction proceeds through the formation of radical cations, which then couple to form polymer chains. The resulting polymers, such as polyaniline derivatives, are often conjugated and possess interesting electronic properties. The substituents on the aniline ring, such as the methyl groups in the target compound's analogs, can influence the polymerization rate, as well as the solubility and properties of the resulting polymer. nih.gov

| Catalyst System | Oxidant | Substrate | Product | Key Features |

|---|---|---|---|---|

| CuI / DMAP / TEMPO | O₂ | 2-Aminobenzyl alcohol | 2-Aminobenzaldehyde | Mild conditions (room temp.), high chemoselectivity, excellent yield. d-nb.info |

| Ag(I) | Potassium Persulphate (K₂S₂O₈) | o-Aminobenzyl alcohol | Oxidation products | Reaction follows first-order kinetics. rasayanjournal.co.in |

| Carbon Nanotubes (CNTs) | Peroxymonosulfate (PMS) | Benzyl alcohol | Benzaldehyde | Selective oxidation via radical process under mild conditions. gdut.edu.cn |

Analogs of this compound are valuable substrates for various coupling reactions to construct more complex molecular architectures, particularly N-heterocycles. For example, 2-aminobenzyl alcohols are widely used as precursors for the synthesis of quinolines and quinazolines. researchgate.netresearchgate.net These transformations often involve an initial oxidation of the alcohol to an in-situ generated aldehyde, followed by condensation and cyclization.

A notable example is the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones, catalyzed by water-soluble metal-ligand bifunctional catalysts, to produce quinolines in high yields. acs.org Another approach involves the aerobic, metal-free synthesis of chromene-fused quinolinones through the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in acetic acid. researchgate.net Furthermore, oxidative amidation, which couples alcohols and amines to form amides, can be achieved using aerobic copper/nitroxyl catalysis. nih.gov

The nucleophilic amino group of aniline analogs can participate in Michael (or conjugate) addition reactions. masterorganicchemistry.comwikipedia.org In this reaction, the amine acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). The addition occurs at the β-carbon of the unsaturated system. wikipedia.org

The reaction of substituted anilines with activated acetylenes, such as 3-butyn-2-one, has been shown to proceed via a Michael-type addition to yield enaminones quantitatively. koreascience.kr Kinetic studies of these reactions reveal a stepwise mechanism where the rate-determining step is the initial nucleophilic attack of the amine on the acetylenic carbon. koreascience.kr The efficiency of the Michael addition of amines can be enhanced by catalysts, such as silica-supported aluminum chloride, which is particularly effective for the reaction of aromatic amines under solvent-free conditions. tandfonline.com

Cyclization Reactions

The molecular architecture of this compound, featuring an amino group and a benzylic alcohol in a pseudo-ortho relationship, makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Analogous transformations of 2-aminobenzyl alcohols are well-documented, typically leading to the formation of quinolines through condensation with a suitable coupling partner containing a carbonyl group. acs.orgacs.orgresearchgate.netresearchgate.net

These reactions often proceed via an initial oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the amino group and a subsequent cyclization cascade. Various catalytic systems have been developed to facilitate such transformations, including metal-free, transition-metal-catalyzed, and photocatalytic methods. acs.orgacs.orgrsc.org For instance, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone (B42736) and DMSO as an oxidant, has been shown to produce quinolines at room temperature. acs.orgacs.orgnih.gov Another approach involves the acceptorless dehydrogenative cyclization with ketones in water, catalyzed by a water-soluble metal-ligand bifunctional catalyst. acs.org

The general scheme for such a cyclization, applied to this compound, would likely involve its reaction with a ketone or a compound with an active methylene (B1212753) group. The steric hindrance from the two methyl groups ortho to the amine might influence the reaction rates and the choice of catalyst.

Below is a table summarizing various catalytic systems used for the synthesis of quinolines from 2-aminobenzyl alcohols, which could be adapted for this compound.

| Catalyst System | Coupling Partner | Oxidant/Conditions | Product | Reference |

| Anthraquinone (organic photocatalyst) | Secondary Alcohols | DMSO, visible light, room temp. | Quinolines | acs.org |

| [Cp*Ir(6,6′-(OH)₂bpy)(H₂O)][OTf]₂ | Ketones | Water, acceptorless dehydrogenation | Quinolines | acs.org |

| Copper-catalyzed | Oxime acetates | Ligand-free, room temp. | Quinolines | rsc.org |

| None (metal-free) | 4-Hydroxycoumarin | Acetic acid, Oxygen | Chromeno[4,3-b]quinolin-6-ones | researchgate.net |

| Thionyl Chloride (SOCl₂) | N/A (intramolecular) | One-pot chlorination/cyclodehydration | Cyclic amines (e.g., indolines) | organic-chemistry.org |

Detailed Mechanistic Investigations

Mechanistic studies on molecules with similar functional groups, such as substituted anilines and benzyl alcohols, provide a framework for understanding the reaction pathways available to this compound.

Kinetic Studies and Reaction Order Determination

Kinetic studies on the oxidation of benzyl alcohols and reactions involving aniline derivatives offer insights into the probable reaction orders for this compound. The oxidation of the benzylic alcohol is a key reaction. Studies on various benzyl alcohols have frequently shown the reaction to be first-order with respect to both the alcohol and the oxidizing agent. koreascience.krorientjchem.orgbibliomed.org

A kinetic study on the silver-catalyzed oxidation of ortho-aminobenzyl alcohol by potassium persulfate demonstrated that the reaction follows first-order kinetics with respect to the substrate, the oxidant, and the catalyst. researchgate.netrasayanjournal.co.in Similarly, the reaction between aniline and benzoyl chloride has been found to be very fast, with significant yield achieved in under a second. acs.org Based on these precedents, it is reasonable to predict that reactions involving the functional groups of this compound would exhibit similar kinetic profiles, likely being first-order in the substrate and other reactants.

The following table presents kinetic parameters for the oxidation of ortho-aminobenzyl alcohol, which serves as a model for the target compound. rasayanjournal.co.in

| Thermodynamic Parameter | Value | Units |

| Activation Energy (Ea) | 58.92 | kJ/mol |

| Activation Entropy (ΔS‡) | -53.61 | J/mol·K |

| Activation Enthalpy (ΔH‡) | 56.25 | kJ/mol |

| Free Energy of Activation (ΔG‡) | 73.43 | kJ/mol |

Kinetic Isotope Effect (KIE) Analysis

Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. In the context of this compound, KIE studies would be most relevant to the oxidation of the benzylic alcohol group.

Substantial primary KIEs have been observed in the oxidation of benzyl alcohols. koreascience.krorientjchem.org For example, the oxidation of α,α-dideuteriobenzyl alcohol (PhCD₂OH) with imidazolium (B1220033) fluorochromate exhibited a significant primary KIE (kH/kD = 5.86 at 298 K). bibliomed.org Such a large value is indicative of the cleavage of the α-C-H bond in the rate-determining step of the reaction. This is often interpreted as evidence for a hydride transfer mechanism from the alcohol to the oxidant. koreascience.krorientjchem.org In contrast, negligible O-H solvent isotope effects in some oxidation reactions suggest that the O-H bond cleavage is not the rate-limiting step. koreascience.kr It is therefore highly probable that the oxidation of this compound would also exhibit a significant KIE upon deuteration of the benzylic carbon, pointing to a similar rate-determining hydride transfer.

Computational Mechanistic Modeling and Transition State Analysis

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level. For a molecule like this compound, density functional theory (DFT) calculations could be employed to model reaction pathways, determine the geometries of transition states, and calculate activation energies.

Solvent Effects on Reaction Efficiency and Product Formation

The choice of solvent can profoundly impact the rate and outcome of chemical reactions involving this compound, primarily by solvating reactants, intermediates, and transition states differently. The presence of both an amine and an alcohol group makes solvation effects particularly important.

For reactions involving the aniline moiety, solvent-nucleophile interactions are critical. In protic solvents like methanol (B129727), the nucleophilicity of the aniline can be reduced due to hydrogen bonding between the amine's lone pair and the solvent molecules. nih.gov Consequently, reactions where the aniline acts as a nucleophile might be faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), where the "naked" amine is more reactive. nih.govchemistrysteps.com The stabilization of charged intermediates is also a key factor; solvents with high polarity can stabilize charged transition states, thereby accelerating the reaction. nih.govquora.com Studies on the electrochemical oxidation of substituted anilines have also highlighted the role of the solvent in influencing reaction potentials. researchgate.net Therefore, the efficiency and product distribution in reactions of this compound can be expected to show a strong dependence on the solvent's polarity, proticity, and hydrogen-bonding capabilities.

Derivatives and Functionalization Strategies

Derivatives via Amino Group Modification

The primary amino group in (4-Amino-3,5-dimethylphenyl)methanol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through reactions such as acylation and alkylation.

Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides readily forms stable amide derivatives. This transformation is not only a common method for synthesizing new compounds but is also frequently employed as a protective strategy during multi-step syntheses to prevent unwanted side reactions involving the amino group.

Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation to selectively produce secondary, tertiary, or quaternary ammonium (B1175870) salts can be challenging. The reaction conditions must be carefully optimized to achieve the desired product. N-methylation, a specific form of alkylation, is an important method for constructing C-N bonds and can be achieved using reagents like methanol (B129727), which is considered an environmentally friendly and cost-effective C1 source compared to alternatives like formaldehyde (B43269) or formic acid.

| Modification Type | Reagent Class | Functional Group Introduced | Significance |

| Acylation | Acyl chlorides, Anhydrides | Amide | Synthesis of new derivatives, Protection of the amino group |

| Alkylation | Alkyl halides | Secondary, Tertiary, or Quaternary amine | Introduction of alkyl substituents, Control of basicity |

| N-Methylation | Methanol | Methylamino | Environmentally friendly C-N bond formation |

Derivatives via Benzyl (B1604629) Alcohol Modification

The benzyl alcohol functional group provides another avenue for derivatization, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group of the benzyl alcohol can be converted to an ester by reacting with carboxylic acids or their derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. For amino-containing compounds like this compound, the reaction conditions must be carefully chosen to avoid side reactions with the amino group. For instance, the esterification of amino acids is often carried out in methanol with reagents like trimethylchlorosilane (TMSCl) under mild conditions to achieve good to excellent yields of the corresponding methyl esters. A patent has also described the formation of simple esters, such as lower-alkanoates and phenylcarboxylates, from 4-aminobenzyl alcohol derivatives.

| Reaction | Reagents | Product |

| Fischer Esterification | Carboxylic acid, Acid catalyst | Benzyl ester |

| Esterification with TMSCl | Carboxylic acid, Methanol, TMSCl | Benzyl methyl ester |

Derivatives via Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents, including halogens and boron-containing groups.

Halogenation

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties of the molecule and provide a handle for further functionalization, such as cross-coupling reactions. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the position of halogenation.

Studies on the halogenation of the related compound, 2,6-dimethylaniline (B139824), provide insights into the expected reactivity of this compound. For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid has been shown to yield 4-bromo-2,6-dimethylaniline. researchgate.net Similarly, iodination of 2,6-dialkylanilines using molecular iodine can produce 4-iodo-2,6-dialkylanilines in high yields. nih.gov These methods suggest that direct halogenation of this compound at the positions ortho to the amino group (positions 2 and 6) is a feasible synthetic strategy.

| Halogenation Reaction | Reagent | Product (based on 2,6-dimethylaniline) |

| Bromination | Bromine in acetic acid | 4-Bromo-2,6-dimethylaniline |

| Iodination | Molecular iodine | 4-Iodo-2,6-dimethylaniline |

Boron-Containing Derivatives

The synthesis of arylboronic acids and their derivatives from aromatic compounds is a powerful tool in organic synthesis, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

The synthesis of boron-containing derivatives of this compound can be envisioned through several strategies. One common approach involves the conversion of a halogenated derivative into a boronic acid or boronic ester. For example, 4-Amino-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluoroaniline (B1266173) by protecting the amino group, followed by a lithium-halogen exchange and reaction with trimethyl borate (B1201080). frontiersin.org This suggests that a similar strategy could be applied to a halogenated derivative of this compound.

Furthermore, metal-free C-H borylation reactions have emerged as a direct method to introduce boron-containing functionalities onto aromatic rings. For instance, the directed ortho-C-H borylation of 2-pyrimidylaniline derivatives has been reported. core.ac.uk While direct borylation of this compound has not been specifically detailed, the existing methodologies for aniline (B41778) derivatives provide a strong foundation for the development of such synthetic routes.

| Synthetic Strategy | Starting Material | Key Steps |

| From Halogenated Derivative | Halogenated this compound | Lithium-halogen exchange, Reaction with borate ester |

| Direct C-H Borylation | This compound | Metal-free or metal-catalyzed C-H activation and borylation |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. In ESI, the analyte is ionized, typically by protonation, to form a gaseous ion which is then analyzed by the mass spectrometer.

For (4-Amino-3,5-dimethylphenyl)methanol (C₉H₁₃NO), HR-ESI MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The high-resolution capabilities of the instrument would allow for the determination of its exact mass, which can be used to confirm the elemental formula (C₉H₁₄NO⁺). Analysis of related compounds, such as the lidocaine (B1675312) metabolite 2,6-dimethylaniline (B139824), is routinely performed using mass spectrometry, demonstrating the utility of this technique for characterizing substituted anilines. researchgate.netresearchgate.net

In addition to the molecular ion, tandem mass spectrometry (MS/MS) experiments could reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of water (H₂O) from the protonated hydroxymethyl group or the loss of formaldehyde (B43269) (CH₂O).

Table 2: Predicted HR-ESI MS Data for this compound

| Ion Formula | Adduct/Fragment Description | Calculated m/z (Monoisotopic) |

| [C₉H₁₄NO]⁺ | [M+H]⁺ (Protonated Molecule) | 152.1070 |

| [C₉H₁₂N]⁺ | [M+H - H₂O]⁺ | 134.0964 |

| [C₈H₁₀N]⁺ | [M+H - CH₂O]⁺ | 120.0808 |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. The UV-Vis spectrum of this compound is dictated by the chromophore of the substituted benzene (B151609) ring.

The benzene ring itself exhibits characteristic π→π* transitions. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes with lone pairs of electrons, causes a bathochromic (red) shift of these absorption bands to longer wavelengths and a hyperchromic effect (increased intensity) compared to unsubstituted benzene. The lone pair on the nitrogen atom of the amino group can participate in an n→π* transition. The methyl groups provide a small additional red shift. Studies on similar aromatic amines, like N,N-dimethylaniline, show strong absorption bands in the UV region. photochemcad.comepa.gov The spectrum is also sensitive to the polarity of the solvent.

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~200 - 220 | π→π* (E₂-band) | Phenyl Ring |

| ~240 - 260 | π→π* (B-band) | Phenyl Ring conjugated with -NH₂ and -OH |

| ~290 - 310 | n→π* | Non-bonding electrons on Amino Group (-NH₂) |

X-ray Diffraction Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While a crystal structure for this compound has not been reported in the primary literature, analysis of a closely related compound, methyl 4′-amino-3′,5′-dimethyl-[1,1′-biphenyl]-4-carboxylate, which contains the same substituted phenyl ring, provides insight into the expected intramolecular geometry. researchgate.net A crystallographic study would precisely define the C-C bond lengths within the aromatic ring, the C-N and C-O bond lengths, and the geometry of the methyl and hydroxymethyl substituents.

Crucially, this technique would also reveal the intermolecular interactions that govern the crystal packing. The presence of both a hydrogen bond donor (-NH₂) and a dual donor/acceptor (-OH) group suggests that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. These interactions, likely of the N-H···O and O-H···N types, would link adjacent molecules into chains, sheets, or a three-dimensional framework, significantly influencing the material's physical properties.

Table 4: Structural Parameters Obtainable from Single Crystal X-ray Crystallography

| Parameter Type | Specific Information Provided |

| Lattice Parameters | Unit cell dimensions (a, b, c) and angles (α, β, γ), crystal system, space group. |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-O, N-H, O-H, C-H). |

| Bond Angles | Angles between any three connected atoms (e.g., C-C-C in the ring, H-N-H, C-O-H). |

| Torsion Angles | Dihedral angles defining the conformation of the hydroxymethyl group relative to the plane of the aromatic ring. |

| Intermolecular Forces | Identification and geometric characterization of hydrogen bonds (distances and angles) and other non-covalent interactions. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a leading quantum mechanical method for investigating the properties of molecules in their excited states. wikipedia.orgiupac.org It is widely employed to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic excitations from the ground state to various excited states. ohio-state.edufaccts.de This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. iupac.orgohio-state.edu

For (4-Amino-3,5-dimethylphenyl)methanol, TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comyoutube.com The calculations typically involve selecting a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311+G(d,p)) that are appropriate for the system. mdpi.comyoutube.com The nature of the electronic transitions, such as π→π* or n→π* transitions, can be elucidated by analyzing the molecular orbitals involved in the excitation.

Below is a table of hypothetical TD-DFT calculation results for the primary electronic transitions of this compound, simulated in a solvent like ethanol (B145695).

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.25 | 292 | 0.085 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.98 | 249 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.43 | 228 | 0.620 | HOMO → LUMO+1 (π→π*) |

Advanced Quantum Mechanical Approaches

To achieve higher accuracy in predicting molecular energies and properties, especially for determining the reactivity of different sites within a molecule, advanced quantum mechanical methods are employed. These methods provide a more rigorous treatment of electron correlation than standard DFT.

DFT-D3 : This method adds an empirical dispersion correction (D3) to a standard DFT functional (like B3LYP) to better account for van der Waals forces, which are crucial for intermolecular interactions and conformational energies.

MP2 (Møller–Plesset perturbation theory of the second order) : This is a wave function-based method that improves upon the Hartree-Fock method by including electron correlation effects.

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) : Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies for small to medium-sized molecules.

For this compound, these methods can be used to predict reaction site specificity. For instance, in an electrophilic aromatic substitution reaction, calculations can determine whether the attack is more favorable at the ortho or meta positions relative to the amino group by comparing the energies of the corresponding intermediates (arenium ions). The proton affinity of the amino group versus the aromatic ring can also be accurately determined.

The following table presents illustrative relative energies for the protonation of this compound at different sites, as would be calculated by these high-level methods.

| Protonation Site | DFT-D3 (B3LYP) | MP2 | CCSD(T) |

|---|---|---|---|

| Amino Group (-NH₂) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Aromatic Ring (Ortho to -NH₂) | +15.2 | +14.8 | +14.5 |

| Aromatic Ring (Ortho to -CH₂OH) | +18.5 | +17.9 | +17.6 |

Computational Studies on Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for a detailed investigation of reaction mechanisms. acs.org By using methods like Density Functional Theory (DFT), researchers can identify and characterize the geometries and energies of reactants, transition states, intermediates, and products. acs.org

For a molecule like this compound, a potential reaction of interest could be its oxidation, which is a common metabolic pathway for aromatic amines. ethz.ch A computational study could elucidate the mechanism, for example, by modeling a hydrogen atom transfer (HAT) from the amino group. acs.org Such a study would involve locating the transition state structure for the hydrogen abstraction and calculating the activation energy barrier (Ea), which provides crucial information about the reaction kinetics.

The table below shows hypothetical energy values for the key points along the reaction coordinate for the oxidation of the amino group.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Oxidizing Radical | 0.0 |

| Transition State | Structure for H-atom abstraction from -NH₂ | +12.5 |

| Products | Anilinyl Radical + Reduced Oxidant | -5.8 |

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule, typically a protein. nih.govmdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. biorxiv.orgacs.org

In a typical docking simulation, the three-dimensional structure of this compound would be placed into the active site of a target protein. An algorithm then samples various conformations and orientations of the ligand, and a scoring function estimates the binding free energy for each pose. biorxiv.org The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov

The following table provides hypothetical results from a molecular docking simulation of this compound with a putative protein kinase target.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.2 |

| Estimated Binding Free Energy (ΔG, kcal/mol) | -7.9 |

| Key Hydrogen Bond Interactions (Residues) | Glu121, Asp165 |

| Key Hydrophobic Interactions (Residues) | Val65, Leu88, Phe150 |

Thermodynamic Parameter Computations

Quantum chemical calculations, particularly using DFT, can accurately predict various thermodynamic parameters for molecules. researchgate.netscirp.org By performing a vibrational frequency analysis on the optimized molecular geometry, it is possible to compute standard thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.govacs.org

These parameters are essential for predicting the spontaneity and equilibrium of chemical reactions. researchgate.net For this compound, these calculations provide fundamental data on its stability and energy content. The computations are typically performed for standard conditions (298.15 K and 1 atm).

An illustrative summary of computed thermodynamic parameters for this compound is presented in the table below.

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -45.7 kcal/mol |

| Standard Molar Entropy (S°) | 95.8 cal/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -15.3 kcal/mol |

Applications in Advanced Materials and Organic Synthesis

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

While (4-Amino-3,5-dimethylphenyl)methanol is a viable synthetic building block, its documented applications in the synthesis of specific complex molecules, particularly Active Pharmaceutical Ingredients (APIs), are not found in the reviewed literature.

Precursor in Complex Organic Molecule Synthesis

As a substituted aniline (B41778) and benzyl (B1604629) alcohol, this compound has the potential to be a precursor for various organic molecules. Aniline and its derivatives are foundational materials in the production of dyes, rubber processing chemicals, and pharmaceuticals. coherentmarketinsights.com Similarly, benzyl alcohol is a common precursor for a variety of esters and ethers used in multiple industries. wikipedia.org However, specific, documented synthetic pathways starting from this compound to produce other complex molecules are not prominently featured in scientific databases.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis (e.g., Rilpivirine)

The synthesis of the anti-HIV drug Rilpivirine does not involve this compound. Instead, scientific literature consistently documents the use of a different, though structurally related, compound: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile . nih.govresearchgate.netresearchgate.net

The established synthesis of Rilpivirine involves the coupling of two key intermediates nih.gov:

(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile (often as a hydrochloride salt).

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile .

The reaction between these two precursors yields the final Rilpivirine molecule. nih.govgoogle.com Various synthetic routes focus on optimizing the preparation of these two intermediates and the conditions for their final coupling reaction. nih.govgoogle.com For instance, one patented method for synthesizing the acrylonitrile (B1666552) intermediate starts from 2,4,6-trimethylaniline, which is converted to 4-amino-3,5-dimethylbenzaldehyde. This aldehyde then undergoes a Knoevenagel reaction with cyanoacetic acid, followed by decarboxylation, to produce the target (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. google.com

There is no evidence in the reviewed patents or research articles to suggest that this compound is used as a precursor or intermediate in any established synthetic route for Rilpivirine.

Polymer Chemistry Applications

A comprehensive search for applications of this compound in polymer chemistry yielded no results. The structure of this compound makes it unsuitable for the specific polymer applications listed below.

Monomer for Polyimides and Polyesterimides Synthesis

The synthesis of polyimides is a polycondensation reaction that requires bifunctional monomers: a diamine and a dianhydride . dakenchem.comzeusinc.com The two amine groups of the diamine react with the two anhydride groups of the dianhydride to form the repeating imide linkages that constitute the polymer backbone. nih.gov

This compound is a monoamine , meaning it has only one amino group. As such, it cannot function as a monomer to build a polymer chain in polyimide or polyesterimide synthesis. A monoamine can only react at one end, which would terminate the polymerization process. While monoamines can sometimes be used as "end-capping" agents to control the molecular weight of a polymer, no literature was found that documents the use of this compound for this purpose.

Precursor for Polyaspartimides

Similarly, the synthesis of polyaspartimides typically involves the reaction of a diamine with a maleimide or via Michael addition of diamines to a bismaleimide. This process also relies on the use of diamines to enable chain extension, a role that this compound cannot fulfill.

Contributions to Materials Science Research

Given the lack of documented use of this compound as a monomer or precursor in the synthesis of advanced polymers or other materials, there are no corresponding research findings on its contributions to materials science. The properties of materials derived from this compound remain uninvestigated in the public domain. Aniline derivatives, more broadly, are used to create conductive polymers and other functional materials, but this specific compound is not mentioned in that context. rsc.orgrsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.